molecular formula C26H18ClN5O6 B2923715 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-93-9

N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No. B2923715
CAS RN: 894930-93-9
M. Wt: 531.91
InChI Key: IXTCLLLGOWHOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C26H18ClN5O6 and its molecular weight is 531.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on related compounds has explored various synthesis techniques. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one involves reactions of anthranilamide with isocyanates, demonstrating complex synthetic routes for similar compounds (Chern et al., 1988).
  • Chemical Characterization : The synthesized compounds in this domain are often characterized using various techniques like IR, NMR, and mass spectral data. This approach was used in the study of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, showcasing the importance of detailed chemical analysis (Gobinath et al., 2015).

Biological Applications

  • Anticancer Potential : The synthesis and evaluation of quinazolinone-1, 3, 4-oxadiazole derivatives reveal their potential in anticancer activities. For instance, certain derivatives showed remarkable cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of these compounds (Hassanzadeh et al., 2019).
  • Anticonvulsant Activity : Studies on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives indicate their relevance in anticonvulsant research. These compounds were synthesized and evaluated for their affinity to GABAergic biotargets, although they did not show significant anticonvulsant activity (El Kayal et al., 2022).
  • Antibacterial and Antifungal Activities : Some quinazolin-4(3H)-one derivatives exhibit promising antibacterial and antifungal activities, which are evaluated through in vitro screenings. This suggests their potential use in developing new antimicrobial agents (Patel et al., 2010).

Molecular Modeling and Drug Design

  • Molecular Docking Studies : The design and synthesis of α-aminophosphonates based quinazolinone moiety involve molecular modeling and docking studies. This research highlights the role of computational techniques in understanding the drug-receptor interactions and optimizing potential drug candidates (Awad et al., 2018).

Potential for H1-Antihistaminic Agents

  • Development of Antihistamines : Quinazolinone derivatives have been studied for their H1-antihistaminic activity. Various synthesized compounds in this category have shown promising results in protecting against histamine-induced bronchospasm, indicating their potential as new H1-antihistaminic agents (Alagarsamy et al., 2008).

properties

CAS RN

894930-93-9

Product Name

N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Molecular Formula

C26H18ClN5O6

Molecular Weight

531.91

IUPAC Name

N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33)

InChI Key

IXTCLLLGOWHOQG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.